5-Hydroxynaphthalene-2,3-dicarboxylic acid
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Overview
Description
5-Hydroxynaphthalene-2,3-dicarboxylic acid is an organic compound belonging to the class of dicarboxylic acids It is characterized by the presence of two carboxyl groups (-COOH) attached to a naphthalene ring, along with a hydroxyl group (-OH) at the 5th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxynaphthalene-2,3-dicarboxylic acid can be achieved through several methods:
Oxidation of Naphthalene Derivatives: One common method involves the oxidation of naphthalene derivatives using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) under acidic or alkaline conditions.
Hydrolysis of Naphthalene Derivatives: Another method involves the hydrolysis of naphthalene derivatives, such as naphthalene-2,3-dicarboxylic anhydride, in the presence of a strong acid or base.
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxynaphthalene-2,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols or aldehydes.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Quinones, carboxylic acids.
Reduction: Alcohols, aldehydes.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
5-Hydroxynaphthalene-2,3-dicarboxylic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Hydroxynaphthalene-2,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Naphthalene-2,3-dicarboxylic acid: Lacks the hydroxyl group at the 5th position.
5-Hydroxynaphthalene-1,4-dicarboxylic acid: Has carboxyl groups at different positions on the naphthalene ring.
Uniqueness
5-Hydroxynaphthalene-2,3-dicarboxylic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
CAS No. |
60949-00-0 |
---|---|
Molecular Formula |
C12H8O5 |
Molecular Weight |
232.19 g/mol |
IUPAC Name |
5-hydroxynaphthalene-2,3-dicarboxylic acid |
InChI |
InChI=1S/C12H8O5/c13-10-3-1-2-6-4-8(11(14)15)9(12(16)17)5-7(6)10/h1-5,13H,(H,14,15)(H,16,17) |
InChI Key |
VRKXUYHSIZAWAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=C(C=C2C(=C1)O)C(=O)O)C(=O)O |
Origin of Product |
United States |
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